3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
Overview
Description
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne is a chemical compound with the CAS number 261760-01-4 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne contains a total of 21 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ether .Scientific Research Applications
Electronegative Group Reactions
- The reactivity of similar compounds with electronegative groups, such as germacyclopropene, has been explored. Such reactions often involve [1+2] cycloadditions and can provide insights into the properties of compounds like 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne (Meiners, Saak, & Weidenbruch, 2002).
Fluorinated Compound Reactions
- Studies on reactions of related fluorinated compounds with amines or alcohols have shown various outcomes like the formation of ethers, amides, and other fluorine-containing products. These reactions can shed light on the potential reactivity and applications of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne (Furin et al., 2000).
Fluoromethyl Polyynes Studies
- Research on fluoromethyl polyynes, which are similar in structure to 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne, has been conducted to understand their microwave spectra. These studies can provide a basis for understanding the physical properties of related compounds (Kang & Novick, 2002).
Material Science Applications
- In material science, fluorinated styrene-based materials have been synthesized for their low surface energy properties. Such materials could potentially utilize 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne as a monomer or modifier (Borkar et al., 2004).
Theoretical Studies on Molecular Structures
- Theoretical studies on the geometries of related fluorinated compounds provide insights into the molecular structure and steric effects that could be applicable to 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne (Cho, Kim, & Cheong, 2004).
Safety And Hazards
The safety data sheet for 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)butyral, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing fumes, mist, spray, vapors, and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
Future Directions
properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF11O/c1-2-3(8,5(11,12)13)19-7(17,18)4(9,10)6(14,15)16/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYMESHIYJAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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